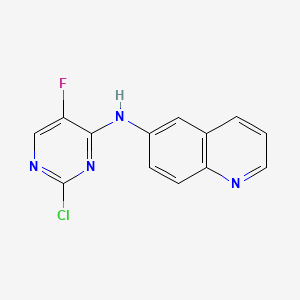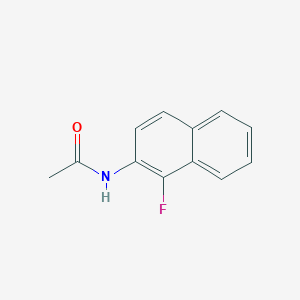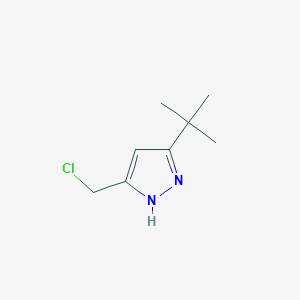
3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloromethyl group at position 3 and a tert-butyl group at position 5. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole typically involves the chloromethylation of 5-tert-butyl-1H-pyrazole. One common method includes the reaction of 5-tert-butyl-1H-pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.
Major Products:
- Substitution reactions yield various pyrazole derivatives with different functional groups.
- Oxidation reactions produce pyrazole derivatives with carbonyl or carboxyl groups.
- Reduction reactions result in the formation of methyl-substituted pyrazoles.
科学研究应用
3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of signaling pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
3-(Chloromethyl)-1H-pyrazole: Lacks the tert-butyl group, resulting in different reactivity and applications.
5-tert-Butyl-1H-pyrazole: Lacks the chloromethyl group, limiting its use in substitution reactions.
3-(Bromomethyl)-5-tert-butyl-1H-pyrazole: Similar structure but with a bromomethyl group, leading to different reactivity and applications.
Uniqueness: 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable for various industrial applications.
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
3-tert-butyl-5-(chloromethyl)-1H-pyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5H2,1-3H3,(H,10,11) |
InChI 键 |
OAFRKTUATCCVAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NNC(=C1)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
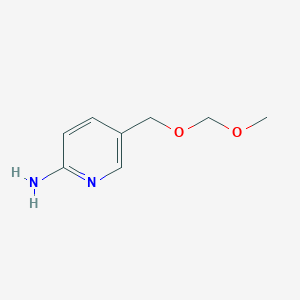
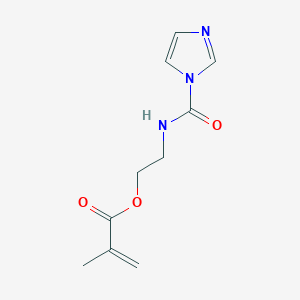
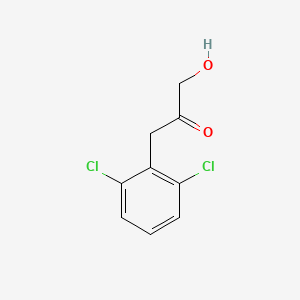
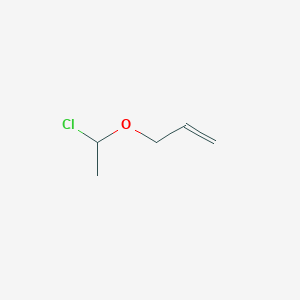
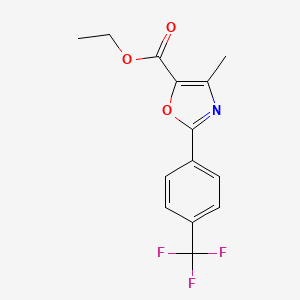
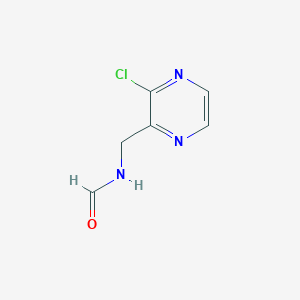
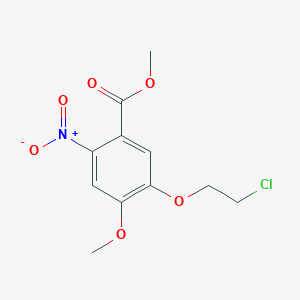
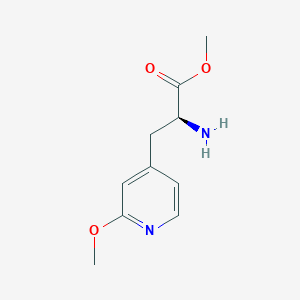

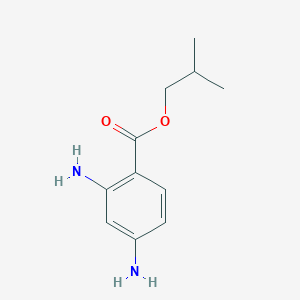
![Cyclohexene, 4,4-difluoro-1-[(trimethylsilyl)oxy]-](/img/structure/B8283272.png)
![6-(2,6-Dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B8283281.png)
